2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine
CAS No.: 14115-06-1
Cat. No.: VC2305664
Molecular Formula: C12H17F3N2O
Molecular Weight: 262.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14115-06-1 |
---|---|
Molecular Formula | C12H17F3N2O |
Molecular Weight | 262.27 g/mol |
IUPAC Name | 2-[3-(dimethylamino)propoxy]-5-(trifluoromethyl)aniline |
Standard InChI | InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-11-5-4-9(8-10(11)16)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3 |
Standard InChI Key | KEGXJFRXIWKCST-UHFFFAOYSA-N |
SMILES | CN(C)CCCOC1=C(C=C(C=C1)C(F)(F)F)N |
Canonical SMILES | CN(C)CCCOC1=C(C=C(C=C1)C(F)(F)F)N |
Introduction
Chemical Identity and Structure
2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine is an aromatic amine derivative characterized by its unique structural features. The compound contains a benzene ring with an amino group at position 2, a dimethylaminopropoxy substituent also at position 2, and a trifluoromethyl group at position 5.
Identifier | Value |
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CAS Number | 14115-06-1 |
Molecular Formula | C₁₂H₁₇F₃N₂O |
Molecular Weight | 262.27 g/mol |
IUPAC Name | 2-[3-(dimethylamino)propoxy]-5-(trifluoromethyl)aniline |
SMILES | CN(C)CCCOC1=C(C=C(C=C1)C(F)(F)F)N |
InChI | InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-11-5-4-9(8-10(11)16)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3 |
InChIKey | KEGXJFRXIWKCST-UHFFFAOYSA-N |
The structure features three primary functional groups that significantly influence its chemical behavior and potential applications:
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A primary amine group that provides nucleophilic reactivity
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A dimethylamino moiety that contributes to basicity and potential for salt formation
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A trifluoromethyl group that enhances metabolic stability and lipophilicity
Physical and Chemical Properties
The physicochemical properties of 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine reflect its unique structural features and influence its behavior in various applications and synthetic processes.
Property | Value |
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Physical State | Solid (at standard conditions) |
Molecular Weight | 262.27 g/mol |
XLogP3-AA | 2.5 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 5 |
Topological Polar Surface Area | 38.5 Ų |
Boiling Point | Not available in literature |
The compound's moderate lipophilicity (XLogP3-AA = 2.5) suggests balanced partition between aqueous and lipid environments, which is advantageous for potential pharmaceutical applications. The topological polar surface area of 38.5 Ų indicates potential for good membrane permeability, an important consideration for drug-like molecules .
The presence of both hydrogen bond donors and acceptors facilitates intermolecular interactions, potentially enhancing solubility in various solvents and enabling binding interactions with biological targets. The five rotatable bonds confer conformational flexibility to the molecule, which may influence its binding characteristics in biological systems .
Analytical Characterization
Analytical characterization of 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine can be performed using various spectroscopic and chromatographic techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals:
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¹H NMR would show signals for aromatic protons, N-H protons of the primary amine, methylene protons of the propoxy chain, and methyl protons of the dimethylamino group
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¹⁹F NMR would display a signal for the trifluoromethyl group
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¹³C NMR would reveal carbon signals corresponding to the aromatic carbons, the trifluoromethyl carbon, and the carbons in the dimethylaminopropoxy side chain
Infrared (IR) spectroscopy would show characteristic bands for:
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N-H stretching of the primary amine (3300-3500 cm⁻¹)
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C-F stretching of the trifluoromethyl group (1000-1400 cm⁻¹)
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C-O-C stretching of the ether linkage (1050-1150 cm⁻¹)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) would be valuable for assessing the purity and identity of the compound. The molecular ion peak would be expected at m/z 262, corresponding to the molecular weight, with characteristic fragmentation patterns .
Safety Parameter | Information |
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Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
Personal protective equipment, including gloves, eye protection, and appropriate respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood to minimize exposure risks .
The compound should be stored in tightly closed containers in a cool, dry place away from incompatible materials. Protection from light and storage under an inert atmosphere are recommended to prevent degradation .
Structure-Activity Relationships
Analysis of structure-activity relationships (SAR) involving 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine and related compounds can provide insights into the influence of structural features on biological activity and physicochemical properties.
The trifluoromethyl group typically contributes to:
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Enhanced metabolic stability by resisting oxidative metabolism
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Increased lipophilicity, affecting membrane permeability
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Altered electronic properties of the aromatic ring
The dimethylaminopropoxy side chain may influence:
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Basicity and potential for salt formation
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Interactions with biological targets through hydrogen bonding
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Conformational flexibility and binding properties
Studies on related compounds suggest that modifications to these key structural features can significantly impact biological activity. For instance, research on biaryl amide derivatives has demonstrated that the position and nature of substituents on the aromatic rings can dramatically affect anti-HCV activity .
Research Status and Future Directions
The research status of 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine appears to be at an early stage, with the compound primarily available as a research chemical from several suppliers . This suggests ongoing interest in its potential applications and properties.
Future research directions might include:
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Systematic investigation of its biological activities across various targets and pathways
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Development of structure-activity relationships through the synthesis and evaluation of structural analogs
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Exploration of its potential as a building block for the construction of more complex bioactive molecules
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Investigation of its physicochemical properties for specialized applications in materials science or catalysis
Given the pharmaceutical relevance of both the trifluoromethyl group and the dimethylamino functionality, further exploration of this compound and its derivatives in drug discovery programs represents a promising avenue for future research .
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